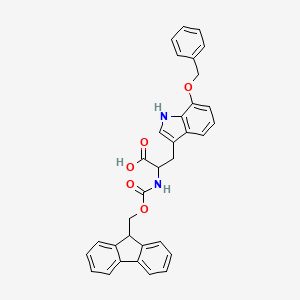
4-溴喹啉-6-羧酸
描述
4-Bromoquinoline-6-carboxylic acid is a compound that has not been directly synthesized or studied in the provided papers. However, related bromoquinoline derivatives have been synthesized and investigated for various applications, including as photolabile protecting groups, derivatization reagents for biological carboxylic acids, potential SPECT tracers for NMDA receptor studies, and intermediates for the synthesis of biologically active compounds 10.
Synthesis Analysis
The synthesis of bromoquinoline derivatives is a topic of interest in several studies. For instance, a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) was synthesized for carboxylic acids, showing greater efficiency than other esters and sensitivity to multiphoton-induced photolysis . Another study described the synthesis of a bromoquinolinium reagent for the analysis of carboxylic acids in biological samples . Additionally, the synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was reported for SPECT studies . These studies demonstrate various methods and conditions for synthesizing brominated quinoline derivatives, which could be relevant for the synthesis of 4-bromoquinoline-6-carboxylic acid.
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives has been analyzed in some studies. For example, the crystal and molecular structure of a bromo-derivative of a peptide containing a quinoline system was examined, providing insights into the conformation of such molecules . Although the specific structure of 4-bromoquinoline-6-carboxylic acid is not discussed, these analyses offer a foundation for understanding the structural characteristics of bromoquinoline compounds.
Chemical Reactions Analysis
The chemical reactivity of bromoquinoline derivatives is highlighted in several papers. The bromination of quinoline anilides at specific positions and the discussion of their antitubercular properties were reported . Another study involved the intramolecular reaction of a benzyl bromide and an α-imino carbene to access bromonium ylides, leading to the synthesis of 4-bromo-1,2-dihydroisoquinolines . These findings provide a glimpse into the types of chemical reactions that bromoquinoline derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are essential for their practical applications. The increased solubility and low fluorescence of BHQ make it useful as a caging group for biological messengers . The presence of a bromine atom in the structure of the bromoquinolinium reagent facilitates the identification of carboxylic acids due to the characteristic bromine isotope pattern in mass spectra . These properties are crucial for the application of bromoquinoline derivatives in biological and chemical analyses.
科学研究应用
Organic Field-Effect Transistors (OFETs)
- Field : Materials Science
- Application : Interface modification is a promising technique for enhancing electrical parameters of OFETs. Self-assembled monolayer molecules are widely used for treatment dielectric/semiconductor interface layer .
- Method : Modification of dielectric/semiconductor layer with SAM molecules ensures a variety of potential applications. Boronic acids with four different alkyl chain lengths were used in this study to treat the Al2O3 dielectric surface in dinaphtho [2,3-b:2′,3′-f]thieno [3,2-b]thiophene (DNTT) based OFETs .
- Results : Treated with SAMs improve the mobility of Al2O3 surfaces for linear and saturation regime and threshold voltages shifted from positive direction .
Double Decarboxylative Coupling Reactions
- Field : Organic Chemistry
- Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Method : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results : It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
Pharmacological Applications
- Field : Pharmacology
- Application : The pharmacological applications of phenylquinoline-4-carboxylic acid derivatives, such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications underscore their potential as promising drug candidates .
Surface Modification of Nanoparticles
- Field : Nanotechnology
- Application : Carboxylic acids are used for the surface modification of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of carboxylic acids as surface modifiers promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Production of Polymers and Biopolymers
- Field : Polymer Science
- Application : Carboxylic acids and their derivatives are used in the production of polymers, biopolymers, coatings, and adhesives .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of carboxylic acids in these applications contributes to the development of various materials with diverse properties .
Pharmaceutical Drugs
- Field : Pharmaceutical Sciences
- Application : Carboxylic acids and their derivatives are used in the production of pharmaceutical drugs .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of carboxylic acids in these applications contributes to the development of various therapeutic agents .
Obtaining of Small Molecules and Macromolecules
- Field : Organic Synthesis
- Application : Carboxylic acids are used in obtaining small molecules and macromolecules .
- Method : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
- Results : The use of carboxylic acids in these applications contributes to the development of various molecules with diverse properties .
Modification Surface of Nanostructures
- Field : Nanotechnology
- Application : Carboxylic acids are used for the modification surface of nanostructures such as carbon nanotubes and graphene .
- Method : The use of carboxylic acids as surface modifiers promotes the dispersion and incorporation of carbon nanostructures .
- Results : The use of carboxylic acids in these applications contributes to the development of various nanostructures with diverse properties .
Medical Field and Pharmacy
- Field : Medical and Pharmaceutical Sciences
- Application : Carboxylic acids have applications in the medical field and pharmacy .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of carboxylic acids in these applications contributes to the development of various therapeutic agents .
安全和危害
未来方向
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 4-Bromoquinoline-6-carboxylic acid could be in the exploration of its potential applications in these fields.
属性
IUPAC Name |
4-bromoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDXJSHQARTINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625351 | |
| Record name | 4-Bromoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinoline-6-carboxylic acid | |
CAS RN |
219763-87-8 | |
| Record name | 4-Bromoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

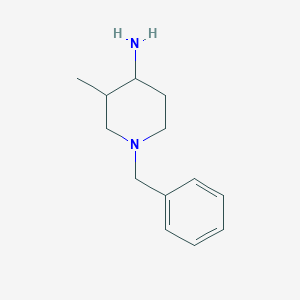


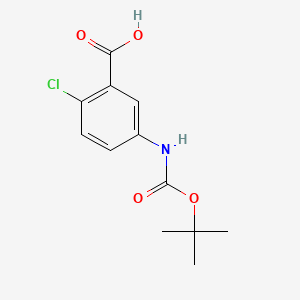
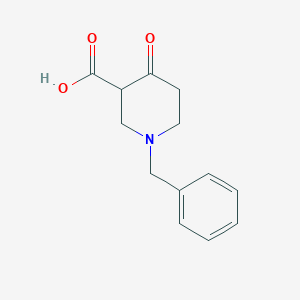


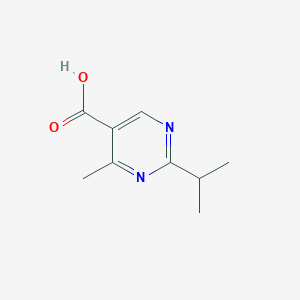
![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)



